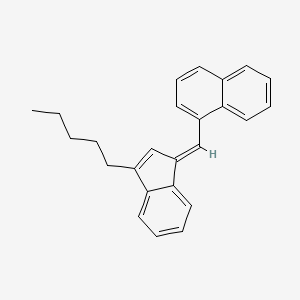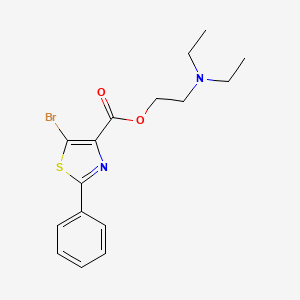
α-Methyl-5-pyrimidinemethanol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
α-Methyl-5-pyrimidinemethanol-d3: is a deuterium-labeled derivative of α-Methyl-5-pyrimidinemethanol. This compound is primarily used in scientific research, particularly in the fields of organic synthesis and proteomics . The molecular formula of this compound is C6H5D3N2O, and it has a molecular weight of 127.16 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of α-Methyl-5-pyrimidinemethanol-d3 typically involves the incorporation of deuterium into the α-Methyl-5-pyrimidinemethanol structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of specialized reactors and purification techniques to isolate the desired deuterium-labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions: α-Methyl-5-pyrimidinemethanol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of α-Methyl-5-pyrimidinemethanol-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium labeling allows researchers to study the compound’s metabolic pathways and its effects on biological systems with greater precision. The compound’s interaction with pyrimidine-related enzymes and receptors can provide insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
α-Methyl-5-pyrimidinemethanol: The non-deuterated version of the compound.
5-Pyrimidinemethanol: A simpler pyrimidine derivative without the methyl group.
Deuterated Pyrimidine Derivatives: Other pyrimidine compounds labeled with deuterium.
Uniqueness: α-Methyl-5-pyrimidinemethanol-d3 is unique due to its deuterium labeling, which enhances its stability and allows for more precise studies in NMR spectroscopy and metabolic research. The presence of the methyl group also distinguishes it from simpler pyrimidine derivatives, providing additional functionalization for various chemical reactions.
Propriétés
Numéro CAS |
1346602-35-4 |
|---|---|
Formule moléculaire |
C6H8N2O |
Poids moléculaire |
127.161 |
Nom IUPAC |
2,2,2-trideuterio-1-pyrimidin-5-ylethanol |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-2-7-4-8-3-6/h2-5,9H,1H3/i1D3 |
Clé InChI |
LHBKMPNNYVQNRE-FIBGUPNXSA-N |
SMILES |
CC(C1=CN=CN=C1)O |
Synonymes |
1-(Pyrimidin-5-yl)ethan-1-ol-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)







![3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B584627.png)
![Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)](/img/structure/B584630.png)
![N,N-[Dithiobis[(carbonylphenylimido)-2,1-ethanediyl]]bis(3-maleimidopropanamide)](/img/structure/B584632.png)
